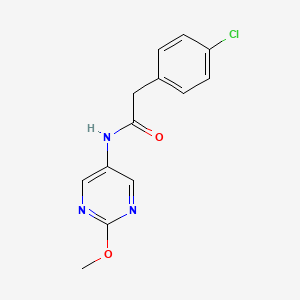

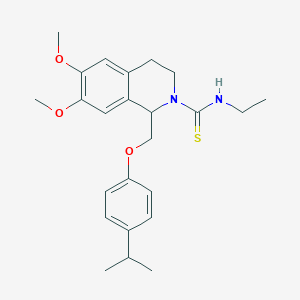

![molecular formula C14H23NO4 B2492334 O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate CAS No. 239089-81-7](/img/structure/B2492334.png)

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives involves multiple steps, including key reactions like tandem Wittig/Michael reactions, iodosulfonamidation reactions, and transannular alkylation steps. For example, a glutamic acid analogue of 7-azabicyclo[2.2.1]heptane was synthesized from L-serine through a series of steps culminating in the formation of tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (Hart & Rapoport, 1999).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. The crystal structure analysis revealed a monoclinic space group and detailed the dimensions and angles within the molecule, indicating the presence of two diastereomers in a 1:1 ratio (Moriguchi et al., 2014).

Chemical Reactions and Properties

Azabicyclo[2.2.1]heptane derivatives undergo various chemical reactions, including nucleophilic substitutions facilitated by neighboring group participation. These reactions enable the functionalization at different positions of the bicyclic framework, opening pathways to novel derivatives with diverse chemical properties (Malpass & White, 2004).

Scientific Research Applications

Synthesis of Glutamic Acid Analogue

- Researchers Hart and Rapoport (1999) synthesized a glutamic acid analogue from L-serine using 7-azabicyclo[2.2.1]heptane. This synthesis involved multiple steps, including transannular alkylation to form the [2.2.1] ring system, demonstrating the compound's potential as a scaffold for amino acid analogues (Hart & Rapoport, 1999).

Scalable Synthesis of Cyclohexanediamine Derivatives

- Pandey, Dey, and Fernandes (2013) reported a scalable approach to synthesize enantiomerically pure cis-1,2-cyclohexanediamines and 7-azabicyclo[2.2.1]heptan-2-amines. This highlights the utility of these compounds in large-scale synthetic applications (Pandey, Dey, & Fernandes, 2013).

Glycosidase Inhibitors and Peptide Analogues

- Moreno‐Vargas, Schütz, Scopelliti, and Vogel (2003) used 7-azabicyclo[2.2.1]heptane derivatives as new nonpeptide molecular scaffolds for glycosidase inhibitors and peptide analogues. This application demonstrates the compound's versatility in medicinal chemistry (Moreno‐Vargas et al., 2003).

Preparation of Piperidines

- Harmsen, Sydnes, Törnroos, and Haug (2011) described the synthesis of 3-hydroxypiperidines using 7-oxa-3-azabicyclo[4.1.0]heptane. This synthesis route offers new scaffolds for substituted piperidines, showing the compound's potential in organic synthesis (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Efficient Synthesis for Kilogram Production

- Maton and colleagues (2010) developed an efficient scalable route for synthesizing enantiomerically pure 3-azabicyclo[4.1.0]heptane-3-carboxylate. This methodology demonstrates the compound's applicability in large-scale production (Maton et al., 2010).

properties

IUPAC Name |

7-O-tert-butyl 2-O-ethyl (1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-18-12(16)10-8-9-6-7-11(10)15(9)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9-,10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESNGXUQCAJWNN-MXWKQRLJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CCC1N2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]2CC[C@@H]1N2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O7-tert-butyl O2-ethyl endo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

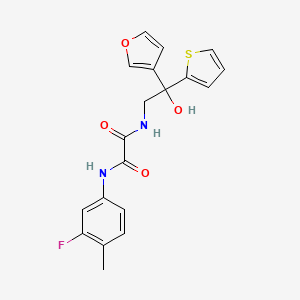

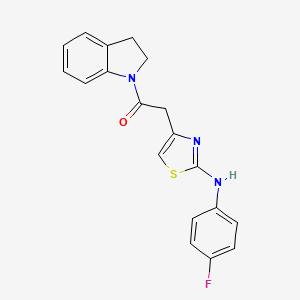

![[4-(4,6-Dimethylpyrimidin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2492252.png)

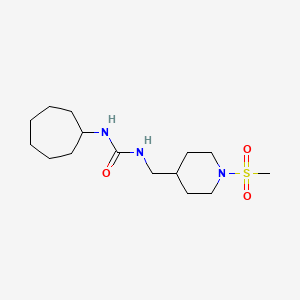

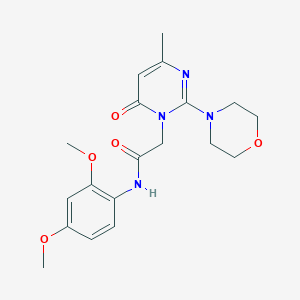

![6-(Tert-butyl)-2-{[4-(4-fluorophenyl)-4-oxobutyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2492256.png)

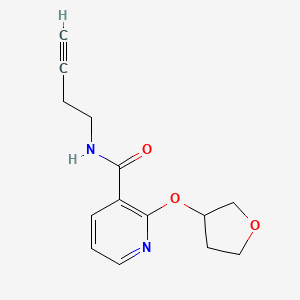

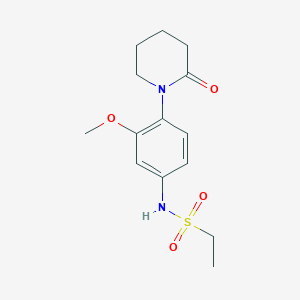

![2-[1,3-dimethyl-7-(3-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2492258.png)

![Methyl 2-amino-4-[benzyl(methyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2492259.png)

![7-((2-methoxybenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492264.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)